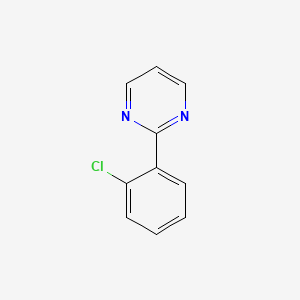

2-Chloro phenyl pyrimidine

Description

Properties

Molecular Formula |

C10H7ClN2 |

|---|---|

Molecular Weight |

190.63 g/mol |

IUPAC Name |

2-(2-chlorophenyl)pyrimidine |

InChI |

InChI=1S/C10H7ClN2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H |

InChI Key |

JOLXIPMUKIGMEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro Phenyl Pyrimidine and Its Analogues

Classical and Contemporary Synthetic Routes

The synthesis of 2-chloro-phenyl-pyrimidines, a scaffold of interest in various chemical fields, is achievable through several strategic approaches. These methods range from traditional nucleophilic substitutions and cyclization reactions to modern transition metal-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyrimidine (B1678525) rings, particularly when starting from di- or tri-halogenated precursors. The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide leaving groups by various nucleophiles. acs.org

A common strategy for synthesizing phenyl-substituted chloropyrimidines involves the regioselective substitution of one chlorine atom in a dichloropyrimidine with a phenyl nucleophile. The reactivity of the chlorine atoms on the pyrimidine ring is position-dependent, generally following the order C4(6) > C2 > C5. acs.org For instance, in 2,4-dichloropyrimidines, the C4 position is typically more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com However, this selectivity can be influenced by the presence of other substituents on the ring. Electron-donating groups at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Conversely, SNAr can be used to introduce a chlorine atom. For example, a phenyl-substituted hydroxypyrimidine can be converted to its corresponding chloropyrimidine, a topic further discussed in section 2.1.4.

The introduction of amino groups via SNAr on dichloropyrimidines is also a well-established method. thieme-connect.com While the first substitution may proceed readily, the introduction of the electron-donating amino group deactivates the ring, often requiring harsher conditions for a second substitution. thieme-connect.com

Table 1: Regioselectivity in SNAr Reactions of Substituted 2,4-Dichloropyrimidines This table illustrates how substituents on the pyrimidine ring influence the site of nucleophilic attack.

| Substituent at C5/C6 | Primary Position of Nucleophilic Attack | Reference |

|---|---|---|

| -H (Unsubstituted) | C4 | wuxiapptec.com |

| -OMe (at C6) | C2 | wuxiapptec.com |

| -NHMe (at C6) | C2 | wuxiapptec.com |

| Electron-withdrawing group (at C5) | C4 | acs.org |

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering a powerful method for synthesizing aryl- and heteroaryl-substituted pyrimidines.

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is widely used to create the phenyl-pyrimidine bond. wikipedia.org This reaction typically involves coupling a pyrimidine halide (e.g., 2-chloropyrimidine (B141910) or 2,4-dichloropyrimidine) with a phenylboronic acid, or a pyrimidine boronic acid with a chlorophenyl derivative, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

A key advantage of the Suzuki-Miyaura reaction is its high functional group tolerance. The reaction can be performed on complex molecules and often proceeds under mild conditions. libretexts.org For dichloropyrimidines, the higher reactivity of the C4/C6 positions compared to the C2 position can be exploited for regioselective synthesis. For example, reacting 2,4,6-trichloropyrimidine (B138864) with one equivalent of 4-fluorophenylboronic acid preferentially yields the C4-substituted product, 6-(4-fluorophenyl)-2,4-dichloropyrimidine. acs.org This intermediate can then undergo further functionalization.

Various palladium catalysts and ligands have been developed to optimize the Suzuki-Miyaura coupling for pyrimidine synthesis. organic-chemistry.org Catalysts like Pd(PPh3)4 and those derived from Pd(OAc)2 are commonly employed. nih.govscielo.org.mx

Table 2: Examples of Suzuki-Miyaura Coupling in Phenyl-Pyrimidine Synthesis This table provides examples of reaction conditions for synthesizing phenyl-pyrimidine structures via Suzuki-Miyaura coupling.

| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | 4-Fluorophenylboronic acid | Not Specified | Not Specified | Not Specified | 6-Aryl-2,4-dichloropyrimidine | acs.org |

| 4-Bromobenzoic acid | 3-Furan boronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Furan-phenyl derivative | nih.gov |

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K2CO3 | DMF | 4-Methoxybiphenyl | scielo.org.mx |

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are valuable for pyrimidine functionalization.

The Stille coupling utilizes organotin reagents (e.g., 5-(tributylstannyl)pyrimidine) to form C-C bonds with organic halides. researchgate.net This reaction has been applied to the synthesis of complex ligands and functional materials containing the pyrimidine core. researchgate.netnih.gov For instance, 2,6-bis(trimethyltin)pyridine can be coupled with appropriate partners to build intricate heterocyclic systems. researchgate.net The reactivity in Stille couplings also shows a preference for the C4 position of dichloropyrimidines. acs.org

The Negishi coupling , which involves organozinc reagents, is another powerful tool. A scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was developed using a Negishi coupling between the in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, catalyzed by Pd(PPh3)4. researchgate.net

The Heck and Sonogashira couplings have also been employed in the synthesis of pyrimidine derivatives, allowing for the introduction of alkenyl and alkynyl groups, respectively. thieme-connect.comresearchgate.net

Cyclization Reactions for Pyrimidine Ring Formation

Constructing the pyrimidine ring from acyclic precursors is a fundamental strategy. These cyclization, or cyclocondensation, reactions typically involve the reaction of a three-carbon dielectrophilic component with a dinucleophilic N-C-N fragment, such as an amidine or guanidine (B92328).

One notable approach involves a one-pot, three-component reaction to synthesize 4-phenyl-2-arylpyrimidine libraries. This method uses a phenyl-substituted enaminone (a 1,3-dielectrophile precursor), a benzimidamide hydrochloride (the N-C-N component), and various coupling partners like alkynes, alkenes, or arylboronic acids. thieme-connect.comresearchgate.net The mechanism proceeds through a sequence of Michael addition, cyclization, isomerization, and dehydration to form the pyrimidine ring, which is then functionalized in the same pot via a subsequent cross-coupling reaction. thieme-connect.comresearchgate.net

Another classical method involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with guanidinium (B1211019) salts. For example, substituted chalcones react with guanidinium carbonate in DMF to yield 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in

Chlorination and Halogenation Techniques for Pyrimidine Scaffolds

The direct conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a crucial and widely used transformation. Phenyl-substituted hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidones) are common precursors for this reaction.

The most prevalent reagent for this chlorination is phosphorus oxychloride (POCl3). nih.govdoaj.org The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl3, often with an added base like pyridine (B92270) or dimethylaniline. nih.govacs.org This method is effective for producing 2-chloro- and 4-chloropyrimidines from their respective pyrimidone precursors.

Recent advancements have focused on developing more environmentally benign and efficient chlorination protocols. Methods using equimolar amounts of POCl3 under solvent-free conditions in a sealed reactor have been reported, which are suitable for large-scale preparations and simplify work-up procedures. nih.govresearchgate.netnih.gov

Table 3: Reagents for the Chlorination of Hydroxypyrimidines This table summarizes common reagents and conditions for converting hydroxypyrimidines to chloropyrimidines.

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl3) | Reflux in excess POCl3, often with a base (e.g., pyridine) | Classical and widely used method. | nih.gov |

| Equimolar POCl3 | Heating in a sealed reactor, solvent-free | Greener, suitable for large scale, simplified work-up. | doaj.orgresearchgate.net |

| POCl3 / PCl5 | Heating with a mixture of reagents | Used for certain substrates. | acs.org |

Regioselective Synthesis and Isomer Control

The precise placement of chemical groups on the pyrimidine ring, known as regioselectivity, is a critical aspect of synthesizing 2-chloro phenyl pyrimidine derivatives. Control over which isomer is formed is essential as different isomers can exhibit distinct biological and chemical properties.

One approach to achieving regioselectivity involves the use of blocking groups. For instance, a study on the C4-alkylation of pyridines, a related nitrogen-containing heterocyclic compound, utilized a maleate-derived blocking group to direct the addition of alkyl groups specifically to the C-4 position. chemrxiv.org This strategy prevents the formation of a mixture of isomers and avoids over-alkylation. chemrxiv.org

In the synthesis of more complex structures, such as thiazolo[3,2-a]pyrimidines, regioselectivity was accomplished through the reaction of tetrahydropyrimidine-2(H)-thione with α-bromo-1,3-diketones. The specific isomer formed was unambiguously confirmed using advanced spectroscopic techniques like 2D-NMR. nih.gov

Furthermore, the synthesis of substituted 3-(2-hydroxyphenyl)pyridines has been achieved with high regioselectivity through a transition-metal-free, one-step reaction involving pyridine N-oxides and silylaryl triflates. nih.gov The control of isomer formation is also crucial in the synthesis of certain therapeutic agents. For example, in the synthesis of Flupentixol, a potent antipsychotic, specific acids were used to influence the dehydration reaction, favoring the formation of the therapeutically active Z-isomer over the E-isomer. jopcr.com

The interaction of reagents can also lead to mixtures of isomers, and understanding the factors that control the product ratio is key. In the synthesis of acyclovir (B1169) analogues from 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, the reaction yielded a mixture of N3 and N4 isomers, with the ratio being thermodynamically controlled. chimicatechnoacta.ru

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical processes. nih.govrasayanjournal.co.innih.gov These methods prioritize the use of safer solvents, reduce waste, and often lead to higher yields and shorter reaction times. rasayanjournal.co.in

Key green chemistry approaches in pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate reactions, often leading to higher yields and cleaner products in a shorter time frame compared to conventional heating methods. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, minimizing the number of synthetic steps and reducing waste. rasayanjournal.co.injmaterenvironsci.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent, significantly reduces volatile organic compound (VOC) emissions. nih.govnih.gov Techniques like "Grindstone Chemistry," a solid-state grinding method, have been employed for the synthesis of dihydropyrimidinones. researchgate.net

Use of Green Catalysts: Employing non-toxic and recyclable catalysts is a cornerstone of green chemistry. nih.govnih.gov For instance, diammonium hydrogen phosphate (B84403) has been used as a catalyst in aqueous media for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

Visible Light Irradiation: Utilizing visible light as a renewable energy source offers a mild and environmentally friendly way to drive chemical reactions, as demonstrated in the regioselective synthesis of 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of water or a mixture of water and ethanol (B145695) as a solvent has been reported for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

These green methodologies not only contribute to environmental sustainability but also offer economic advantages through increased efficiency and reduced resource consumption. rasayanjournal.co.in

Large-Scale Preparative Methods and Industrial Feasibility Studies

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues requires robust and economically viable methods. Several approaches have been developed and optimized for this purpose.

One patented method for preparing 2-chloropyrimidine on a larger scale involves a three-step process starting from dicyandiamide (B1669379) and ammonium (B1175870) chloride. google.com This method is noted for its use of low-cost raw materials, a relatively simple technical process, mild reaction conditions, and high yield, making it suitable for industrial production. google.com The key steps include the formation of guanidine hydrochloride, its reaction with 1,1,3,3-tetramethoxypropane (B13500) to yield 2-amino pyrimidine, and a final step reacting the 2-amino pyrimidine with sodium nitrate (B79036) in the presence of a zinc chloride catalyst. google.com

For specific derivatives, such as 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine, industrial production methods often mirror laboratory syntheses but are optimized for cost, efficiency, and safety. These optimizations can include the use of continuous flow reactors to enhance yield and efficiency. Purification techniques like recrystallization and chromatography are crucial to obtain high-purity products required for pharmaceutical applications.

The synthesis of 2-chloro-4-methyl-6-phenyl pyrimidine has been described in a multi-step process starting from benzoyl acetone (B3395972) and urea. The intermediate, 2-hydroxy-4-methyl-6-phenylpyrimidine, is then treated with phosphorus oxychloride to yield the desired product. jocpr.com Similarly, ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate is obtained by treating the corresponding 2-oxo derivative with phosphorus oxychloride. derpharmachemica.com

The table below summarizes some of the reaction conditions and yields reported for the synthesis of this compound and its analogues, providing insight into their industrial feasibility.

| Compound | Starting Materials | Reagents/Catalysts | Conditions | Yield | Reference |

| 2-Chloro-6-phenylpyrimidine-4-carboxylic acid | 2,6-Dichloropyrimidine-4-carboxylic acid, Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | Reflux | Up to 92% | |

| 2-Chloro-4-methyl-6-phenyl pyrimidine | 2-Hydroxy-4-methyl-6-phenylpyrimidine | Phosphorus oxychloride | Reflux 4-5 hours | - | jocpr.com |

| Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | POCl₃ | 120 °C, 2h | - | derpharmachemica.com |

| 2-Chloropyrimidine | 2-Amino pyrimidine | Sodium nitrate, Zinc chloride, Hydrochloric acid | -20 to 0 °C | High | google.com |

| 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine | 2-Chlorobenzonitrile, Trichloroacetonitrile | Base (e.g., in DMF or DMSO) | Elevated temperatures | - |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro Phenyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-chloro phenyl pyrimidine (B1678525) derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments enables a complete and unambiguous assignment of the molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In a typical 2-chloro-4-phenylpyrimidine (B78434) derivative, the spectrum is characterized by distinct signals corresponding to the protons on the pyrimidine and phenyl rings.

The protons of the pyrimidine ring typically appear as doublets or multiplets in the aromatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. The protons on the phenyl ring also resonate in the aromatic region, with their chemical shift values and splitting patterns being dependent on the substitution pattern of the phenyl group. The coupling constants (J-values) between adjacent protons are crucial for determining their relative positions on the rings. For instance, ortho-coupled protons on a benzene (B151609) ring typically show a coupling constant of 7-9 Hz.

Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Data for a Hypothetical 2-Chloro-4-phenylpyrimidine.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Pyrimidine) | 8.65 | d | 5.2 |

| H-6 (Pyrimidine) | 7.45 | d | 5.2 |

| H-2', H-6' (Phenyl) | 8.10 | m | - |

Note: Data are hypothetical and serve as an illustrative example. Actual values will vary based on the specific derivative and solvent used.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, attached to an electronegative atom).

For 2-chloro phenyl pyrimidine derivatives, the carbon attached to the chlorine atom (C-2) is expected to resonate at a specific chemical shift, influenced by the halogen's inductive effect. The carbons of the pyrimidine ring will have characteristic shifts, as will the carbons of the phenyl ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 2: Representative ¹³C NMR Chemical Shift Data for a Hypothetical 2-Chloro-4-phenylpyrimidine.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | 162.5 |

| C-4 (Pyrimidine) | 165.0 |

| C-5 (Pyrimidine) | 118.0 |

| C-6 (Pyrimidine) | 158.0 |

| C-1' (Phenyl) | 135.0 |

| C-2', C-6' (Phenyl) | 129.0 |

| C-3', C-5' (Phenyl) | 128.5 |

Note: Data are hypothetical and serve as an illustrative example. Actual values will vary based on the specific derivative and solvent used.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. researchgate.net For a this compound derivative, COSY would show correlations between adjacent protons on the pyrimidine ring (e.g., H-5 and H-6) and adjacent protons on the phenyl ring, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique is used to definitively assign which protons are attached to which carbons. For example, it would link the ¹H NMR signal at 8.65 ppm to the ¹³C NMR signal at 118.0 ppm, assigning them both to the C-5/H-5 pair in our hypothetical molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is arguably the most powerful tool for piecing together the molecular structure. It can establish connectivity between fragments of the molecule. For instance, observing a correlation between the phenyl protons (e.g., H-2'/H-6') and the pyrimidine carbon C-4 would unequivocally confirm the attachment of the phenyl ring to the C-4 position of the pyrimidine core. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of the molecule, such as the relative orientation of the phenyl and pyrimidine rings. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed, with an intensity about one-third that of the molecular ion peak. libretexts.org This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for these derivatives may include the loss of a chlorine radical (Cl•), cleavage of the bond between the phenyl and pyrimidine rings, or fragmentation of the pyrimidine ring itself. researchgate.net Analyzing these fragments helps to confirm the proposed structure. youtube.com

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. creative-proteomics.com

For example, if a this compound derivative has a nominal mass of 190, HRMS could provide a measured mass of 190.0246. This exact mass can be used to calculate a unique elemental formula (in this case, C₁₀H₇ClN₂), thereby confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is invaluable for analyzing mixtures and assessing the purity of synthesized compounds.

In the context of this compound derivatives, an LC-MS analysis would first separate the target compound from any starting materials, by-products, or impurities. The mass spectrometer then provides the molecular weight of the compound as it elutes from the column, confirming its identity. The area of the chromatographic peak is proportional to the amount of the compound, allowing for a quantitative assessment of its purity. This is a standard method for quality control in the synthesis of such derivatives. plos.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. cardiff.ac.uk For 2-chlorophenyl pyrimidine derivatives, these methods provide a characteristic fingerprint, allowing for the identification of key functional groups and skeletal vibrations of the heterocyclic and aromatic rings.

The vibrational spectra of these derivatives are complex due to the presence of multiple functional groups. The C-H stretching vibrations of the aromatic phenyl and pyrimidine rings are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The pyrimidine ring itself exhibits a series of characteristic stretching and bending vibrations. The C=N and C=C aromatic stretching vibrations are found in the 1600-1500 cm⁻¹ region. researchgate.net Specifically, bands in the ranges of 1570-1596 cm⁻¹ for C=C and 1525-1575 cm⁻¹ for C=N are indicative of the pyrimidine structure.

The presence of the chlorophenyl substituent introduces distinct vibrational modes. The C-Cl stretching vibration is a key indicator and typically appears as a strong band in the lower frequency region of the spectrum, often around 700 cm⁻¹. The exact position can be influenced by the substitution pattern on the phenyl ring. The analysis of these vibrational modes is often supported by density functional theory (DFT) calculations, which help in the precise assignment of observed spectral bands to specific molecular motions. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for 2-Chlorophenyl Pyrimidine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| C=C Aromatic Stretch | 1596 - 1570 | Medium to Strong |

| C=N Aromatic Stretch | 1575 - 1525 | Medium to Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular conformation and the intricate network of intermolecular interactions that dictate crystal packing. mdpi.com For derivatives of 2-chlorophenyl pyrimidine, this technique reveals precise bond lengths, bond angles, and the dihedral angles between the phenyl and pyrimidine rings.

Crystal structure analyses of related compounds, such as 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine, have provided detailed crystallographic data, including unit cell dimensions and space group symmetry. gre.ac.uk The solid-state conformation is heavily influenced by the steric and electronic effects of the substituents. The dihedral angle between the planes of the chlorophenyl and pyrimidine rings is a critical parameter, often deviating from coplanarity to minimize steric hindrance. researchgate.net

The crystal packing of these derivatives is stabilized by a variety of non-covalent interactions. biointerfaceresearch.com These can include π–π stacking interactions between the aromatic rings, C-H···N hydrogen bonds involving the pyrimidine nitrogen atoms, and other weak van der Waals forces. mdpi.com In some cases, halogen bonding involving the chlorine atom may also play a role in the supramolecular assembly. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the forces governing the crystal lattice. biointerfaceresearch.commdpi.com

Table 2: Example Crystallographic Data for a Substituted Phenyl Pyrimidine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.000(2) |

| b (Å) | 7.518(2) |

| c (Å) | 13.450(3) |

| β (°) | 97.87(3) |

| Volume (ų) | 1202.0(5) |

Data is for the related compound 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine as a representative example. gre.ac.uk

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental tools for the separation, purification, and purity assessment of synthesized 2-chlorophenyl pyrimidine derivatives. Thin-layer chromatography and high-performance liquid chromatography are routinely employed throughout the research and development process.

Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive method used primarily for qualitative analysis. chemistryhall.com It is invaluable for monitoring the progress of chemical reactions, identifying the components in a mixture, and determining the appropriate solvent system for larger-scale column chromatography purification. derpharmachemica.comnih.gov

For 2-chlorophenyl pyrimidine derivatives, the stationary phase is typically silica (B1680970) gel coated on a support like aluminum or glass. chemistryhall.com A variety of mobile phases, consisting of a single solvent or a mixture, can be used to achieve separation based on the polarity of the compounds. nih.govsci-hub.se The choice of eluent is critical; for instance, mixtures of non-polar solvents like n-hexane with more polar solvents like ethyl acetate (B1210297) are commonly used. derpharmachemica.com After elution, the separated spots are visualized, often using a UV lamp, as the conjugated aromatic systems of these compounds typically absorb UV light. The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 3: Example TLC Systems for Pyrimidine Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Visualization |

|---|---|---|

| Silica Gel G | n-Hexane : Ethyl Acetate | UV Light (254 nm) |

| Cellulose | 1-Propanol : H₂O : Conc. NH₄OH | UV Light |

High-performance liquid chromatography (HPLC) is the premier analytical technique for the quantitative purity assessment of 2-chlorophenyl pyrimidine derivatives. researchgate.net It offers high resolution, sensitivity, and reproducibility, making it the standard for final purity determination.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. researchgate.net In this setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica particles, is used with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically performed using a UV detector set at a wavelength where the pyrimidine or phenyl chromophores exhibit strong absorbance. nih.gov By comparing the peak area of the main compound to the areas of any impurity peaks, a precise percentage purity can be calculated. HPLC can also be scaled up for preparative purposes to isolate pure compounds from complex mixtures.

Table 4: Typical HPLC Conditions for Analysis of Pyrimidine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile / Water or Methanol / Acetate Buffer |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., at 254 nm) |

Theoretical and Computational Investigations of 2 Chloro Phenyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide detailed information about the electronic structure and reactivity of compounds like 2-chloro phenyl pyrimidine (B1678525).

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidine derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.netfigshare.com

Studies on related compounds, such as 2-phenylpyrimidine-4,6-diamine, have shown that computational methods can accurately replicate experimental data, lending confidence to the theoretical predictions for 2-chloro phenyl pyrimidine. researchgate.net For the closely related 2-chloro-5-methylpyrimidine, DFT has been used to analyze its molecular characteristics, including its stability arising from hyperconjugative interactions and charge delocalization. figshare.com These theoretical approaches suggest that the introduction of a phenyl group and a chlorine atom to the pyrimidine ring will significantly influence the electron distribution and, consequently, the reactivity of the molecule.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, offer another avenue for exploring molecular properties. These methods have been applied to pyrimidine derivatives to predict their optimized geometries and intermolecular interactions. For instance, in a study of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, both ab initio (using the RHF/6-311G basis set) and DFT methods were employed to reproduce structural parameters effectively. researchgate.net Such calculations are fundamental in understanding the three-dimensional arrangement of atoms and the forces that govern molecular shape.

HOMO-LUMO Energy Analysis for Electron Transfer Pathways

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more readily polarized.

For pyrimidine derivatives, the HOMO and LUMO are often distributed across the aromatic rings. For example, in a study of (E)-2-chloro-4-((2,4-dinitrophenyl)hydrazono)methyl)-6-methoxyphenol, the HOMO and LUMO were found to be localized in the plane extending from the phenol ring to the dinitrobenzene ring, with a calculated HOMO-LUMO gap of 0.13061 atomic units. scienceopen.com In the case of 2/6-triazolyl-substituted purines, a related heterocyclic system, the HOMO-LUMO energy gap was shown to be significantly influenced by the substitution pattern, which in turn affects the electronic properties of the molecule. nih.gov For this compound, the analysis of its frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack and provide insights into its charge transfer characteristics.

Table 1: Frontier Molecular Orbital Energies of a Representative Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated computational analysis.

Dipole Moment Calculations and Electrostatic Potential Mapping

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a crucial factor in determining how a molecule interacts with other polar molecules and with external electric fields. deeporigin.com Computational methods can predict the magnitude and direction of the dipole moment.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution around a molecule. libretexts.org These maps are color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). deeporigin.comresearchgate.net For this compound, an ESP map would highlight the electronegative nitrogen atoms of the pyrimidine ring and the electron-withdrawing chlorine atom as regions of negative potential, while the phenyl ring and hydrogen atoms would likely exhibit more positive potential. This information is invaluable for predicting intermolecular interactions, including hydrogen bonding and ligand-receptor binding. chemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a biological target, typically a protein.

Protein-Ligand Binding Affinity Prediction

The primary goal of molecular docking is to predict the binding affinity between a ligand, such as a this compound derivative, and a protein target. This binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more stable complex. nih.govchemrxiv.org

Numerous studies have demonstrated the utility of molecular docking for pyrimidine derivatives as potential therapeutic agents. For instance, derivatives of 2-chloro-4-anilinoquinazoline have been docked against various cancer-related proteins, showing strong binding affinities. nih.govnih.gov Similarly, other pyrimidine-based compounds have been evaluated as anticancer agents through docking studies against targets like VEGFR-2 and HER-2. mdpi.com

In a hypothetical docking study of a 2-chloro-phenyl-pyrimidine derivative against a cancer-related kinase, the pyrimidine core could form key hydrogen bonds with amino acid residues in the ATP-binding pocket, while the phenyl group might engage in hydrophobic interactions. The chlorine atom could also participate in halogen bonding, further stabilizing the complex.

Table 2: Hypothetical Molecular Docking Results of a this compound Derivative against a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys76, Leu132, Asp184 |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation. The actual binding affinity and interacting residues would depend on the specific protein target and the precise conformation of the ligand.

Identification of Key Binding Pockets and Residues

Computational docking and structural studies have been instrumental in identifying the key binding pockets and specific amino acid residues that interact with pyrimidine derivatives. For chloropyrimidines, a notable interaction involves the covalent modification of cysteine residues within the binding sites of certain kinases. For instance, studies on 2,5-dichloropyrimidine inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have confirmed that the inhibitor forms a covalent bond with Cys440. This occurs via a nucleophilic aromatic substitution (SNAr) reaction where the cysteine residue displaces the chlorine atom at the 2-position of the pyrimidine ring.

Beyond covalent interactions, the binding of pyrimidine derivatives is stabilized by a network of non-covalent interactions. Hydrogen bonds are commonly observed with residues in the hinge region of kinases. For example, the pyrrolopyrimidine core can act as both a hydrogen bond donor (from its NH group to the carbonyl of an glutamic acid residue, Glu499) and an acceptor (from a ring nitrogen to the backbone NH of a leucine residue, Leu501).

Furthermore, π-π stacking and hydrophobic interactions play a crucial role in orienting the ligand within the active site. Docking studies of various pyrimidine analogues have identified interactions with aromatic residues such as Tyrosine (Tyr), Tryptophan (Trp), and Phenylalanine (Phe), as well as hydrophobic interactions with residues like Valine (Val). For instance, in cyclooxygenase-2 (COX-2), pyrimidine-based inhibitors have shown interactions with key residues including Arg513, Val523, Phe518, and Tyr355. Similarly, when targeting HIV-1 reverse transcriptase, interactions with Tyr181, Tyr188, and Trp229 have been noted.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used to guide the design and optimization of novel pyrimidine-based therapeutic agents.

Development of Predictive Models for Biological Activity

Predictive QSAR models have been successfully developed for various series of pyrimidine derivatives targeting a range of biological activities, including anticancer, antiviral, and antimalarial properties. These models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric features.

The robustness and predictive power of these models are evaluated using several statistical metrics. Key parameters include the coefficient of determination (r²), which indicates the goodness of fit for the training set, and the cross-validated coefficient of determination (q² or Q²), which assesses the model's internal predictivity. External validation, using a separate test set of compounds, provides a measure of the model's ability to predict the activity of new, untested molecules. A high predictive ability is essential for the model to be useful in virtual screening and lead optimization.

Ligand-Based and Structure-Based QSAR Approaches

Both ligand-based and structure-based QSAR approaches have been applied to the study of pyrimidine derivatives.

Ligand-based QSAR methods are utilized when the three-dimensional structure of the biological target is unknown. These models are derived solely from the structural information of a set of known active and inactive compounds. Examples include group-based QSAR (G-QSAR) and pharmacophore modeling. G-QSAR models for pyrimidine derivatives have successfully correlated descriptors at specific substitution sites (e.g., R1, R2, R3) with antiviral and anticancer activities, highlighting the importance of properties like hydrophobicity (SLogP) and electronic effects (EState indices).

Structure-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D structure of the target protein. The ligands are docked into the active site, and their 3D steric and electrostatic interaction fields are correlated with their biological activities. These 3D-QSAR models provide contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. Studies on pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors have yielded robust CoMFA and CoMSIA models with high internal and external predictivity.

Table 1: Performance of Various QSAR Models for Pyrimidine Derivatives

| Model Type (Approach) | Target / Activity | r² | q² / Q² | pred_r² / Q²ext | Reference |

| Atom-based 3D-QSAR (Ligand) | COX-2 Inhibition | 0.642 | - | 0.841 | scirp.org |

| G-QSAR (Ligand) | Antiviral | 0.923 | 0.783 | 0.712 | researchgate.net |

| Field-based QSAR (Structure) | HIV-1 RT Inhibition | 0.8078 | 0.5397 | 0.4669 | nih.gov |

| MLR / ANN (Ligand) | VEGFR-2 Inhibition | 0.889 / 0.998 | - | - | mdpi.com |

| CoMFA (Structure) | ALK Inhibition | 0.998 | 0.663 | - | mit.edu |

| CoMSIA (Structure) | ALK Inhibition | 0.988 | 0.730 | - | mit.edu |

r²: Coefficient of determination; q²/Q²: Cross-validated coefficient of determination; pred_r²/Q²ext: Predictive r² for external test set.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound derivatives, MD simulations provide critical insights into the conformational stability of the ligand when bound to its biological target and its dynamic behavior within the binding pocket.

By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored over the course of the simulation, typically spanning tens to hundreds of nanoseconds. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket without significant conformational changes.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the non-covalent forces that govern crystal packing.

For compounds containing chlorophenyl and pyrimidine moieties, Hirshfeld analysis reveals the relative contributions of different types of intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that summarize the frequency of different combinations of distances from the surface to the nearest atoms inside and outside the surface.

Studies on related crystal structures show that H···H contacts, representing van der Waals forces, typically account for the largest portion of the Hirshfeld surface. Other significant interactions for chlorophenyl-containing structures include C-H···π interactions, which appear as "wings" in the fingerprint plot, and halogen bonding, specifically Cl···H/H···Cl contacts. For a 2-(4-chlorophenyl) derivative, H···H contacts contributed 39.2% to the crystal packing, while H···C/C···H and Cl···H/H···Cl contacts made up 25.2% and 11.4%, respectively. The presence of the chlorine atom introduces specific, directional interactions that significantly influence the supramolecular architecture. These quantitative insights are invaluable for crystal engineering and understanding the solid-state properties of the compound.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Compound Type | H···H | H···C / C···H | Cl···H / H···Cl | O···H / H···O | Reference |

| 2-(4-chlorophenyl)-1,3-thiazole derivative | 39.2% | 25.2% | 11.4% | 8.0% | nih.gov |

| Bis(4-chlorophenylacetate) Zinc(II) Complex | 16.9% | 22.8% | 12.2% | - | researchgate.net |

Mechanistic Insights into the Biological Activity of 2 Chloro Phenyl Pyrimidine Derivatives

Antimicrobial Activity Research

The antimicrobial potential of 2-chloro phenyl pyrimidine (B1678525) derivatives has been a subject of considerable research, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Pathogenic Microorganisms (In Vitro Studies)

In vitro studies have demonstrated that certain 2-chloro phenyl pyrimidine derivatives possess notable antibacterial properties. For instance, some synthesized chloropyrimidine derivatives have shown potent activity against various pathogenic bacteria. nih.gov Specifically, compounds with aryl, heteroaryl, and alkylthio substituents at different positions on the pyrimidine ring have been evaluated for their in vitro antibacterial activity against six pathogenic bacteria, including virulent and non-virulent strains of Mycobacterium tuberculosis. nih.gov

Certain derivatives have displayed significant in vitro antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) as low as 0.75 µg/mL. nih.gov Some compounds also demonstrated activity against Escherichia coli at a concentration of 12.5 µg/mL. nih.gov Furthermore, specific derivatives have shown antibacterial activity against Pseudomonas aeruginosa and E. coli with an MIC of 12.5 µg/mL. nih.gov

Another study highlighted a thiophenyl-pyrimidine derivative that exhibited strong antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MIC values ranging from 24 µg/mL to 48 µg/mL. nih.gov

Antibacterial Activity of this compound Derivatives (In Vitro)

| Compound Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Substituted Chloropyrimidine (3c, 3h, 3i, 3o) | Mycobacterium tuberculosis | 0.75 µg/mL nih.gov |

| Substituted Chloropyrimidine (3i) | Escherichia coli | 12.5 µg/mL nih.gov |

| Substituted Chloropyrimidine (3a, 3b) | Pseudomonas aeruginosa, E. coli | 12.5 µg/mL nih.gov |

| Thiophenyl-pyrimidine derivative (F20) | Gram-positive strains (including MRSA and VRE) | 24 - 48 µg/mL nih.gov |

Antifungal Efficacy Against Fungal Strains (In Vitro Studies)

Research has also shed light on the antifungal potential of this compound derivatives. A series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as potential CYP51 inhibitors, a key enzyme in fungal ergosterol biosynthesis. nih.gov One particular compound, C6, demonstrated superior antifungal activity against seven common clinically susceptible fungal strains, proving to be significantly more effective than the first-line drug fluconazole. nih.gov

In another study, seventeen novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against various plant pathogenic fungi. nih.gov Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), exhibited a 100% inhibition rate against Phomopsis sp., compared to Pyrimethanil's 85.1%. nih.gov Notably, compound 5o showed excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 μg/ml, which was better than that of Pyrimethanil (32.1 μg/ml). nih.gov Additionally, some synthesized chloropyrimidine derivatives were found to be potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov

Antifungal Activity of this compound Derivatives (In Vitro)

| Compound Derivative | Fungal Strain | Activity |

|---|---|---|

| 2-Phenylpyrimidine derivative (C6) | Seven common clinically susceptible strains | Superior to fluconazole nih.gov |

| Amide-containing pyrimidine derivative (5f, 5o) | Phomopsis sp. | 100% inhibition rate nih.gov |

| Amide-containing pyrimidine derivative (5o) | Phompsis sp. | EC50 of 10.5 µg/ml nih.gov |

| Substituted Chloropyrimidine (3j-n, 7a,b) | Aspergillus fumigatus, Trichophyton mentagrophytes | Potent activity nih.gov |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial action of this compound derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms for antifungal activity is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov By inhibiting this enzyme, these derivatives disrupt the integrity of the fungal cell membrane, leading to cell death. nih.gov

For antibacterial action, one study on a thiophenyl-pyrimidine derivative suggested that its mode of action is likely due to the effective inhibition of FtsZ polymerization and GTPase activity. nih.gov FtsZ is a protein that assembles into a ring at the future site of cell division and is essential for bacterial cytokinesis. nih.govdntb.gov.ua By inhibiting FtsZ, the derivative disrupts bacterial cell division, ultimately causing bactericidal effects. nih.gov

Anticancer Activity Research (In Vitro and Cell Line Studies)

The anticancer properties of this compound derivatives have been extensively investigated, with numerous in vitro studies demonstrating their ability to inhibit cancer cell growth and induce cell death.

Inhibition of Cancer Cell Proliferation and Viability

A variety of this compound derivatives have shown significant antiproliferative activity against a range of human cancer cell lines. For instance, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives found that 4-Chloro-5-(2-chlorophenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine (3b) exhibited noteworthy efficacy against four cell lines, with growth percentages ranging from 4.44% to 32.33%. nih.gov This compound also demonstrated total cell death against the melanoma cell line MDA-MB-435 with a growth percentage of -37.42%. nih.gov

In another study, a novel series of N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. ijrpr.com Furthermore, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as a highly active compound, showing significant growth inhibition against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov For example, it induced a -67.57% growth in the NCI-H522 lung cancer cell line and -82.97% in the UO-31 renal cancer cell line. nih.gov

Inhibition of Cancer Cell Proliferation by this compound Derivatives (In Vitro)

| Compound Derivative | Cancer Cell Line | Activity (% Growth) |

|---|---|---|

| 4-Chloro-5-(2-chlorophenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine (3b) | Various (4 cell lines) | 4.44 - 32.33 nih.gov |

| 4-Chloro-5-(2-chlorophenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine (3b) | MDA-MB-435 (Melanoma) | -37.42 nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-H522 (Non-Small Cell Lung Cancer) | -67.57 nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | UO-31 (Renal Cancer) | -82.97 nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. One study found that a 4-chloro-5-para-methoxyphenyl derivative was the most effective in inducing cell cycle arrest in the MCF-7 human breast cancer cell line. nih.gov Flow cytometry analysis revealed that the majority of MCF-7 cells treated with this compound were arrested in the G1 phase (75.18%). nih.gov

Derivatives of pyrimidine have been shown to inhibit topoisomerase IIα, an enzyme that is often overexpressed in tumor cells, leading to DNA double-strand breaks and subsequent apoptosis. nih.gov They can also reduce the number of cells in the S and G2/M phases of the cell cycle, indicating an impact on cell cycle progression. nih.govnih.gov

Research on a sulfonamide derivative demonstrated its ability to induce morphological changes suggestive of apoptosis in K562 and Jurkat acute leukemia cells. ualberta.caualberta.ca The mechanism in K562 cells involved cell cycle arrest at the G2/M phase and the activation of both extrinsic and intrinsic apoptosis pathways. ualberta.caualberta.ca In Jurkat cells, the compound induced cell cycle blockade at the G0/G1 phase and involved the intrinsic apoptosis pathway. ualberta.caualberta.ca

Kinase Inhibition Profiles

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a wide range of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer and parasitic infections. The following sections detail the mechanistic insights into the inhibition of specific kinase families by these pyrimidine-based compounds.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The pyrimidine core is a critical structural feature for inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose aberrant signaling promotes tumor growth. nih.govnih.gov Research into 2,4-disubstituted pyrrolo[2,3-d]pyrimidines has shown that these molecules are highly active against EGFR, with activity often observed in the nanomolar range. nih.gov The presence of a halogen, such as chlorine, on the phenyl ring can contribute significantly to the inhibitory potency. nih.gov For instance, a series of 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine analogs were investigated for EGFR kinase inhibition, with scaffolds containing a phenyl-substituted parent compound showing 75% inhibition. nih.gov Further modification to 5-aryl substituted analogs increased this inhibition to between 89% and 93%. nih.gov These findings underscore the potential of chloro-phenyl pyrimidine derivatives as effective EGFR inhibitors, which function by competing with ATP at the kinase's binding site, thereby blocking downstream signaling pathways involved in cell proliferation and survival. nih.govmdpi.com

Table 1: EGFR Kinase Inhibition by Phenyl Pyrimidine Derivatives

| Compound Class | Specific Moiety | Inhibitory Activity (EGFR) |

|---|---|---|

| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | Halogenated Phenyl | IC50 = 3.76 nM (Compound 46) |

| 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine | Phenyl-substituted parent | 75% inhibition at 100 nM |

| 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine | (S)-phenyl glycinol analogs | 89-93% inhibition at 100 nM |

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. nih.govresearchgate.net Specifically, VEGFR-2 is a key mediator of this process, making it a prime target for anti-angiogenic cancer therapies. nih.govresearchgate.net Pyrazolo[3,4-d]pyrimidine derivatives have been identified as a promising scaffold for developing VEGFR-2 inhibitors. nih.govtandfonline.com The design of these compounds often involves bioisosteric replacement and pharmacophore combination strategies based on established multi-target kinase inhibitors like sorafenib. nih.gov One study highlighted a fluorinated pyrazolo[3,4-d]pyrimidine derivative featuring a 1,2,5-oxadiazole-2-oxide scaffold that showed significant and selective inhibitory activity against VEGFR-2 with an IC50 value of 0.09 µM, comparable to sorafenib. nih.gov This demonstrates the utility of the pyrimidine framework in creating potent inhibitors that can block tumor-induced angiogenesis. nih.gov

Table 2: VEGFR-2 Kinase Inhibition by Pyrimidine Derivatives

| Compound Class | Compound | Inhibitory Activity (VEGFR-2) | Reference Compound |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Compound II-1 | IC50 = 5.90 ± 0.05 μM (on HepG2 cells) | Sorafenib (IC50 = 9.05 ± 0.54 μM) |

| Fluorinated pyrazolo[3,4-d]pyrimidine | Compound 12b | IC50 = 0.09 µM | Sorafenib |

| Pyridine-Sulfonamide Hybrid | Compound 27 | IC50 = 3.62 μM | Sorafenib (IC50 = 4.85 μM) |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy to halt uncontrolled cell proliferation. nih.govacs.org The 2-anilinopyrimidine scaffold has served as a foundation for developing numerous CDK inhibitors. acs.org Research into novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives has led to the identification of potent CDK9 inhibitors. nih.gov One of the most potent compounds from this series, 2g, acted as a pan-CDK inhibitor, showing strong inhibition against CDK1, 2, 4, and 9. nih.gov Another compound, 12u, a 4-thiazol-2-anilinopyrimidine derivative, demonstrated high selectivity for CDK9 with an IC50 of 7 nM, and was over 80-fold more selective for CDK9 compared to CDK2. acs.org This compound was shown to reduce the expression of the Mcl-1 antiapoptotic protein, subsequently triggering apoptosis in cancer cells. acs.org

Table 3: CDK Inhibition by Phenyl Pyrimidine Derivatives

| Compound | Target Kinase | Inhibitory Activity (IC50) | Selectivity Profile |

|---|---|---|---|

| 2g | CDK1, 2, 4, 9 | Not specified | Pan-CDK inhibitor |

| 12u | CDK9 | 7 nM | >80-fold selective over CDK2 |

| 73 | CDK2 | 0.044 µM | ~2000-fold less active toward CDK1 |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated cell migration and survival, and its overexpression is linked to the development and metastasis of solid cancers. nih.gov The pyrimidine nucleus is a key feature in many FAK inhibitors (FAKIs). nih.govresearchgate.net A library of soluble phosphamide-containing diphenylpyrimidine analogs (PA-DPPYs) yielded potent FAKIs, with compounds 2a and 2b identified as the most active, exhibiting IC50 values of 4.25 nM and 4.65 nM, respectively. nih.gov Similarly, thieno[3,2-d]pyrimidine derivatives have been developed as novel FAKIs. nih.gov Compound 22 from this class suppressed FAK activity with an IC50 of 28.2 nM and inhibited the proliferation of various cancer cell lines. nih.gov Another compound, SJP1602, which features a trifluoromethyl)pyrimidin-4-yl)amino) core, was designed as a dual inhibitor of FAK and the related kinase PYK2, demonstrating potent effects in blocking cancer cell proliferation and metastasis. mdpi.com

Table 4: FAK Inhibition by Phenyl Pyrimidine Derivatives

| Compound Class | Compound | Inhibitory Activity (FAK IC50) |

|---|---|---|

| Phosphamide-containing diphenylpyrimidines (PA-DPPYs) | 2a | 4.25 nM |

| 2b | 4.65 nM | |

| Multi-target kinase inhibitor | 19 | 19.1 nM |

| 2,7-disubstituted-thieno[3,2-d]pyrimidines | 22 | 28.2 nM |

| Dual FAK/PYK2 inhibitor | SJP1602 | Not specified |

Aurora Kinase (AURKA) Inhibition

Aurora kinases are a family of serine-threonine kinases that are essential for regulating cell division, and their overexpression is common in many cancers. nih.gov The bis-anilinopyrimidine scaffold has been extensively utilized to develop inhibitors for this kinase family. nih.govacs.org An o-carboxylic acid substituted bisanilinopyrimidine, compound 1, was identified as a highly potent hit against Aurora A with an IC50 of 6.1 ± 1.0 nM. nih.govnih.gov Structure-activity relationship (SAR) studies guided the replacement of the carboxylic acid on the A-ring with halogens and the addition of fluorine at the pyrimidine 5-position. nih.govnih.gov These modifications led to exceptionally potent inhibitors of Aurora A. nih.gov For example, compound 9m, which included water-solubilizing groups, effectively inhibited the autophosphorylation of Aurora A in breast cancer cells. nih.govnih.gov The development of these ortho-chlorophenyl substituted pyrimidines highlights a strategy for creating highly potent and specific Aurora kinase inhibitors. nih.gov

Table 5: Aurora Kinase Inhibition by Phenyl Pyrimidine Derivatives

| Compound Class | Compound | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|---|

| o-carboxylic acid substituted bisanilinopyrimidine | 1 | Aurora A | 6.1 ± 1.0 nM |

| Aurora B | 150 ± 19 nM | ||

| B-Ring modified bisanilinopyrimidine | 9m | Aurora A | Not specified (inhibited autophosphorylation) |

Glycogen Synthase Kinase 3 (GSK3) and Protein Kinase 6 (PK6) Inhibition in Parasites

In the fight against malaria, caused by the Plasmodium parasite, essential plasmodial kinases like PfGSK3 and PfPK6 have been identified as novel drug targets to overcome resistance to traditional therapies. acs.orgnih.gov Researchers have identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of these kinases. acs.orgnih.gov The compound IKK16 was discovered as a dual PfGSK3/PfPK6 inhibitor with activity against the blood stage of the P. falciparum 3D7 strain. acs.orgnih.gov Subsequent synthesis and testing of 52 analogues led to the discovery of compounds 23d and 23e, which demonstrated potent dual inhibition. acs.orgnih.gov Compound 23e showed IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6. nih.gov This multi-targeted approach could be advantageous for antimalarial therapy, potentially reducing the likelihood of the parasite developing drug resistance. acs.org

Table 6: Inhibition of Parasitic Kinases by Phenyl Pyrimidine Derivatives

| Compound | Target Kinase | Inhibitory Activity (IC50) | Antiplasmodial Activity (EC50) |

|---|---|---|---|

| IKK16 | PfGSK3/PfPK6 | Not specified | Active against blood stage Pf3D7 |

| 23d | PfGSK3 | 172 nM | 552 ± 37 nM |

| PfPK6 | 11 nM | ||

| 23e | PfGSK3 | 97 nM | 1400 ± 13 nM |

| PfPK6 | 8 nM |

Histone Deacetylase (HDAC) Inhibition

Derivatives of pyrimidine have been identified as promising scaffolds for the development of Histone Deacetylase (HDAC) inhibitors, which are a focus in cancer therapy research. researchgate.net HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. researchgate.netnih.gov The inhibition of these enzymes has emerged as a significant strategy in the treatment of various cancers. researchgate.net

Research into dual-target inhibitors has led to the design and synthesis of 2,4-pyrimidinediamine derivatives that act as both Anaplastic Lymphoma Kinase (ALK) and HDAC inhibitors. nih.gov In one study, a series of these compounds was developed using a pharmacophore merged strategy. Among the synthesized compounds, compound 10f demonstrated the most potent and balanced inhibitory activity against both ALK and HDAC1, with IC50 values of 2.1 nM and 7.9 nM, respectively. nih.gov This particular derivative also showed impressive antiproliferative activity in ALK-addicted cancer cell lines at low micromolar concentrations and was effective against crizotinib-resistant and ceritinib-resistant ALK mutants. nih.gov Further analysis revealed that compound 10f could effectively induce cell death through apoptosis and cell cycle arrest. nih.gov

Another area of research has focused on pyrazolo[1,5‐a]pyrimidine scaffolds to create selective HDAC6 inhibitors. researchgate.net By introducing a phenylhydroxamic acid group, a key pharmacophore for HDAC6 inhibition, onto this scaffold, researchers developed potent compounds. One such derivative, N‐hydroxy‐4‐(((7‐(4‐methoxyphenyl)pyrazolo[1,5‐a]pyrimidin‐5‐yl)amino)methyl)benzamide (8e) , was identified as the most potent, with an IC50 of 3.84 nM for HDAC6 and a 412-fold selectivity over HDAC1. researchgate.net This compound also exhibited significant antiproliferative activity against HL‐60 and SK‐MEL‐2 cell lines. researchgate.net

| Compound | Target | IC50 Value |

|---|---|---|

| 10f | HDAC1 | 7.9 nM |

| 10f | ALK | 2.1 nM |

| 8e | HDAC6 | 3.84 nM |

DNA Binding and Intercalation Studies

The interaction between small molecules and DNA is a primary mechanism for many antitumor drugs. mdpi.com These interactions can occur through several non-covalent modes, including electrostatic interactions, groove binding, and intercalation between DNA base pairs. mdpi.comresearchgate.net Research on pyrimidine derivatives has explored their potential to bind and intercalate with DNA as a mechanism for their biological activity.

Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have shown that these compounds can interact with DNA through a combination of groove binding and partial intercalation. mdpi.com These interactions are thought to be a key factor in their antitumor effects, which may lead to cellular apoptosis. mdpi.com The binding of these small molecules to DNA can cause structural changes to the DNA molecule, such as the lengthening of the DNA strand and the unwinding of its double helix, which can ultimately inhibit DNA transcription and replication. nih.gov

The methods commonly used to study these interactions include spectroscopy (such as UV/Vis and circular dichroism), viscometry, and gel electrophoresis. mdpi.com For instance, spectral detection is widely used due to its speed and convenience in observing the binding events between the compounds and DNA. mdpi.com The inclusion of a metal center in the design of intercalating compounds can provide a greater diversity of geometric structures and flexibility compared to purely organic molecules. researchgate.net For a molecule to intercalate, it typically requires a planar surface area and a positive charge to facilitate electrostatic interactions with the negatively charged DNA backbone. researchgate.net

Modulation of Signaling Pathways (e.g., NF-κB, AP-1)

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical mediators of inflammatory and immune responses. electronicsandbooks.com They regulate the production of pro-inflammatory cytokines and are involved in various cellular processes. electronicsandbooks.comnih.gov Consequently, inhibiting these pathways is a significant strategy in the development of anti-inflammatory drugs.

A specific derivative, N-[3,5-bis(trifluoromethyl)phenyl]-[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide , has been identified as an inhibitor of transcription mediated by both NF-κB and AP-1. electronicsandbooks.comfigshare.com Structure-activity relationship (SAR) studies have been conducted on this compound to improve its therapeutic potential. electronicsandbooks.com These studies revealed key structural requirements for its activity:

2-Position: Replacing the 2-chlorine with a fluorine atom resulted in a compound with comparable activity, but other substitutions led to a loss of activity. electronicsandbooks.com

4-Position: The trifluoromethyl group at the 4-position could be replaced by smaller alkyl groups (methyl, ethyl), a chlorine atom, or a phenyl group without a significant loss of inhibitory function. electronicsandbooks.com

5-Position: The carboxamide group at this position was found to be critical for the compound's activity. Moving it to the 6-position resulted in a complete loss of activity. electronicsandbooks.com

These findings indicate that the pyrimidine core and the specific placement of its substituents are crucial for the modulation of NF-κB and AP-1 signaling pathways. The 2-methyl analogue of the parent compound showed comparable in vitro activity and improved permeability in Caco-2 cell models, suggesting better potential for oral bioavailability. electronicsandbooks.com

Anti-inflammatory Activity Research (In Vitro Studies)

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.govstanford.edu There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining the gastrointestinal tract lining, COX-2 is primarily associated with inflammation. stanford.eduwikipedia.org Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. wikipedia.org

In vitro studies have demonstrated that certain pyrimidine derivatives are selective inhibitors of the COX-2 isoform. nih.govnih.gov In one such study, two compounds, designated L1 and L2 , showed a higher affinity for COX-2 than for COX-1. nih.gov Their inhibitory activity against COX-2 was comparable to the reference drug meloxicam and significantly better than piroxicam. nih.gov The IC50 values for COX-2 inhibition by these compounds were very close to those of meloxicam, suggesting that the pyrimidine scaffold is a promising foundation for developing potent and selective COX-2 inhibitors. nih.gov

| Compound | Target | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|---|

| L1 | COX-1 | >100 | Meloxicam | 15.1 |

| COX-2 | 14.3 | 14.1 | ||

| L2 | COX-1 | >100 | Piroxicam | 50.2 |

| COX-2 | 14.5 | 70.3 |

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation and the acute phase reaction. mdpi.commdpi.com It is a key target for anti-inflammatory therapies, particularly for autoimmune disorders. brieflands.com

A class of TNF-α synthesis inhibitors has been developed based on an N-2,4-pyrimidine-N-phenyl-N'-alkyl urea scaffold. nih.gov Many of the compounds synthesized within this class demonstrated low-nanomolar activity against the production of TNF-α stimulated by lipopolysaccharides. nih.gov The mechanism of action for some small-molecule inhibitors involves promoting the disassembly of the active TNF-α trimer. nih.gov X-ray co-crystallization studies have shown that these trisubstituted ureas can interact with the ATP-binding pocket of p38α kinase, adopting a pseudo-bicyclic conformation stabilized by an intramolecular hydrogen bond. nih.gov This interaction is key to their ability to inhibit the synthesis of TNF-α. Two analogs from this class were tested in an in vivo rat model of osteoarthritis and were found to be orally efficacious. nih.gov

Antiviral Activity Research (In Vitro Studies)

The pyrimidine scaffold is a core structure in numerous compounds with a wide range of biological activities, including antiviral properties. researchgate.net In vitro studies are essential for the initial screening and identification of compounds with potential therapeutic effects against viral infections. nih.govresearchgate.net

Research into pyrimido[4,5-d]pyrimidine derivatives has identified compounds with notable antiviral efficacy. mdpi.com Specifically, derivatives featuring a cyclopropylamino group and an aminoindane moiety have shown remarkable activity against human coronavirus 229E (HCoV-229E). mdpi.com Compounds 7a , 7b , and 7f from this series have been highlighted as strong candidates for further investigation as novel antiviral agents against human coronaviruses. mdpi.com

In another line of research, a series of substituted pyrimidine glycoside derivatives were synthesized and evaluated for their antiviral activity against the Hepatitis B virus (HBV). researchgate.net These compounds were tested in a HepG2.2.2.15-cell line, which is a human hepatoblastoma cell line that produces HBV viral particles. The results indicated that these pyrimidine derivatives exhibited moderate inhibition of viral replication with mild cytotoxicity. researchgate.net

Inhibition of Viral Proteases (e.g., SARS-CoV 3CL Protease)

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.gov It is responsible for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. nih.govchemistryviews.org The inhibition of 3CLpro can effectively block viral replication. nih.gov

The pyrimidine framework has been identified as a promising scaffold for developing inhibitors against this protease. Pyrimidine-based compounds were previously reported as inhibitors of the protease for SARS-CoV-1. nih.gov Following the emergence of SARS-CoV-2, computational and experimental studies have continued to explore this chemical class. A computational docking approach, followed by enzymatic assays, identified a pyrimidine-containing compound, 5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, as an effective inhibitor of SARS-CoV-2 3CLpro. nih.gov The pyrimidinetrione group in this molecule acts as both a hydrogen bond donor and acceptor, suggesting it is a critical functional group for binding and inhibition. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors. mdpi.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate. mdpi.comfrontiersin.org Consequently, inhibiting DHFR leads to a depletion of these essential building blocks, ultimately halting cell proliferation. mdpi.com This mechanism has made DHFR a well-established target for anticancer and antimicrobial agents. nih.gov

Many DHFR inhibitors are structural analogues of its natural substrate, dihydrofolate, and function through competitive inhibition. nih.gov The pyrimidine ring is a core component of the folate structure, and thus, many pyrimidine derivatives have been developed as DHFR inhibitors. Classical inhibitors such as methotrexate and aminopterin, as well as antimicrobials like trimethoprim and the antimalarial pyrimethamine, feature a diaminopyrimidine ring which is crucial for binding to the enzyme's active site. nih.govrsc.org Lipophilic DHFR inhibitors based on a 2,4-diamino-5-phenylpyrimidine scaffold, such as m-azido-pyrimethamine, have also been developed to overcome resistance and improve cellular uptake. frontiersin.org The mechanism of these compounds involves binding tightly to the active site of DHFR, preventing the binding of dihydrofolate and thereby blocking the folate metabolic pathway. rsc.org